molecular formula C6H2Br2N2 B2707676 2,3-Dibromoisonicotinonitrile CAS No. 1399482-25-7

2,3-Dibromoisonicotinonitrile

Cat. No.: B2707676
CAS No.: 1399482-25-7
M. Wt: 261.904
InChI Key: BABAKAQVNYTMFS-UHFFFAOYSA-N
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Description

2,3-Dibromoisonicotinonitrile is a chemical compound with the molecular formula C₆H₂Br₂N₂ and a molecular weight of 261.90 g/mol . It is a derivative of isonicotinonitrile, where two bromine atoms are substituted at the 2nd and 3rd positions of the pyridine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromoisonicotinonitrile typically involves the bromination of isonicotinonitrile. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization or chromatography techniques to meet industrial standards .

Comparison with Similar Compounds

  • 2-Bromoisonicotinonitrile
  • 3-Bromoisonicotinonitrile
  • 2,4-Dibromoisonicotinonitrile

Comparison: 2,3-Dibromoisonicotinonitrile is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with other molecules. Compared to its mono-brominated counterparts, it exhibits different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2,3-dibromopyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2/c7-5-4(3-9)1-2-10-6(5)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABAKAQVNYTMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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